molecular formula C9H6F4O2S B14037715 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid

Cat. No.: B14037715
M. Wt: 254.20 g/mol
InChI Key: WFJROTNZQGTBKU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

IUPAC Name

2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O2S/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

WFJROTNZQGTBKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

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